

A Technical Guide to the Spectroscopic Data of Stephacidin B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stephacidin B

Cat. No.: B15586467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Stephacidin B**, a complex dimeric indole alkaloid. The information is compiled from primary literature, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data critical for its characterization. This document adheres to stringent data presentation and visualization standards to support advanced research and drug development activities.

Spectroscopic Data

The structural complexity of **Stephacidin B**, particularly its dimeric nature and multiple stereocenters, makes spectroscopic analysis a cornerstone of its identification. The following tables summarize the quantitative NMR and MS data reported for synthetically produced (+)-**Stephacidin B**, which has been verified against natural samples.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of **Stephacidin B**. The data presented below corresponds to the protonated molecule ($[M+H]^+$).

Table 1: High-Resolution Mass Spectrometry Data for (+)-**Stephacidin B**

Parameter	Value	Source
Molecular Formula	C ₅₂ H ₅₄ N ₆ O ₈	[1][2]
Ionization Mode	Fast Atom Bombardment (FAB)	[3]
Calculated Mass ([M+H] ⁺)	891.4076	[3]
Measured Mass ([M+H] ⁺)	891.4071	[3]

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of **Stephacidin B** is complex due to the large number of protons in varied chemical environments. The following data were recorded on a 400 MHz spectrometer.

Table 2: ¹H NMR Spectroscopic Data for (+)-**Stephacidin B** in d₆-DMSO:CD₃CN (1:1)

Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Description
1.01	s	3H, Methyl
1.14	s	3H, Methyl
1.23	s	3H, Methyl
1.27-1.32	br. s	6H, Methyl (x2)
1.37	s	3H, Methyl
1.55	s	3H, Methyl
1.68	s	3H, Methyl
1.76-1.91	m	4H, Methylene
2.00-2.15	br. m	2H, Methylene
2.20-2.41	m	4H, Methylene
2.59-2.70	m	2H, Methylene
2.95-3.15	m	4H, Methylene
3.20-3.35	m	2H, Methylene
3.65-3.80	m	2H, Methylene
4.20-4.31	m	1H, Methine
4.40-4.50	m	1H, Methine
5.50-5.65	m	2H, Olefinic
6.40-6.55	m	2H, Aromatic/Olefinic
6.60-6.75	m	2H, Aromatic
6.90-7.05	m	2H, Aromatic
7.15-7.25	m	2H, Aromatic
7.30-7.40	m	1H, Aromatic
7.80-7.90	m	1H, Aromatic

9.80-9.95	br. s	1H, NH/OH
10.1-10.2	br. s	1H, NH/OH

Note on ^{13}C NMR Data: The structural complexity and potential for dynamic equilibrium in solution have made the acquisition and assignment of a complete ^{13}C NMR spectrum for the dimeric **Stephacidin B** challenging. While ^{13}C NMR data for its monomeric precursor, avrainvillamide, and other synthetic intermediates are available, a definitive, fully assigned spectrum for **Stephacidin B** is not readily found in the cited literature. Its initial structural elucidation ultimately required X-ray crystallography.[4]

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of **Stephacidin B** and related natural products.

NMR Spectroscopy Protocol

Sample Preparation:

- An accurately weighed sample of the purified natural product (typically 1-10 mg for ^1H NMR) is dissolved in a deuterated solvent (e.g., $\text{d}_6\text{-DMSO}:\text{CD}_3\text{CN}$, 1:1 mixture) to a final volume of approximately 0.6 mL.
- The solution is filtered through a pipette containing a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

- Instrument: Varian 300 MHz, 400 MHz, or 500 MHz spectrometers are typically used.[3]
- ^1H NMR: Spectra are acquired at a specific frequency (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) and referenced internally to the residual solvent signal.

- ^{13}C NMR: Spectra are acquired at a corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).
- 2D NMR: For complete structural assignment of complex molecules, a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) is typically performed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry Protocol

Sample Preparation:

- A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol, DMSO) to create a dilute solution.
- For techniques like Fast Atom Bombardment (FAB), the sample is mixed with a matrix material (e.g., 3-nitrobenzyl alcohol) on the sample target. For Electrospray Ionization (ESI), the solution is infused directly into the ion source.

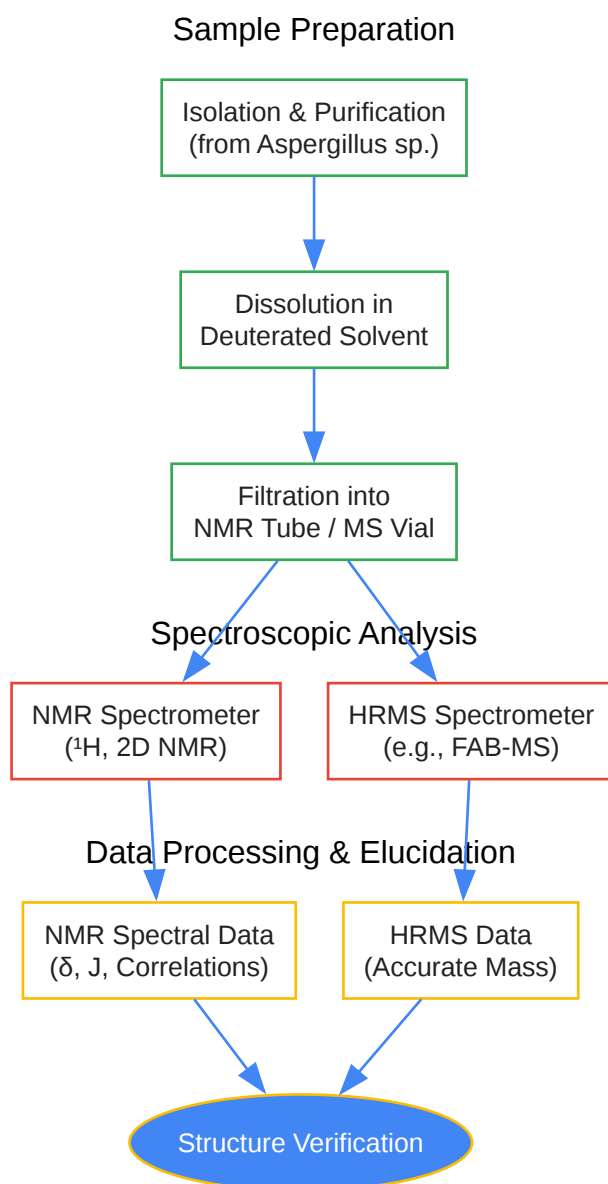
Data Acquisition:

- Instrument: A high-resolution mass spectrometer, such as a Fisons VG Autospec, is commonly used.[3]
- Ionization: FAB or ESI are common soft ionization techniques for natural products, chosen to keep the molecule intact and observe the molecular ion.
- Analysis: The instrument is operated in a high-resolution mode to acquire accurate mass measurements, typically with a precision of four decimal places. This allows for the confident determination of the elemental formula.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and biological relationships pertinent to **Stephacidin B**.

Experimental Workflow

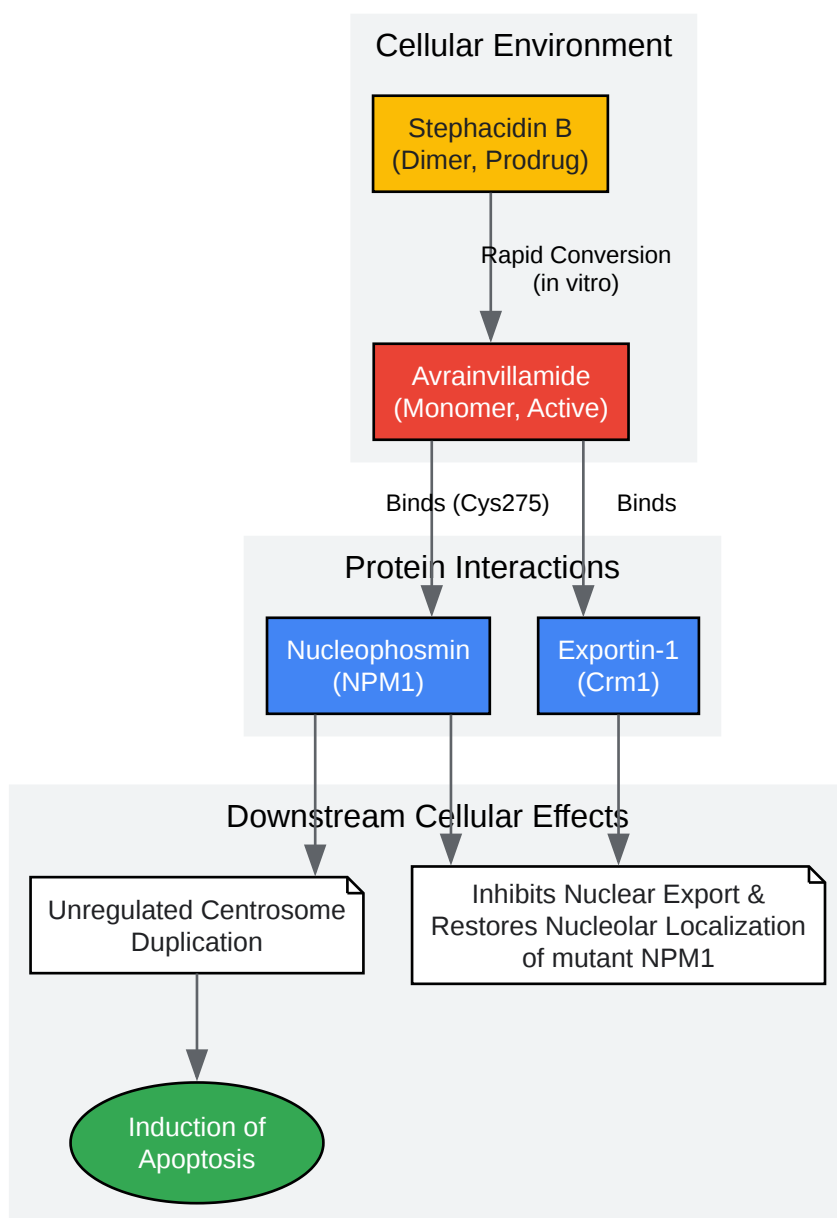


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Workflow for Spectroscopic Analysis of **Stephacidin B**

Biological Mechanism of Action

Stephacidin B itself is a prodrug that rapidly converts to its monomer, avrainvillamide, under physiological conditions. Avrainvillamide is the biologically active species that interacts with key cellular proteins.[1]



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Mechanism of Action of **Stephacidin B** via Avrainvillamide

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